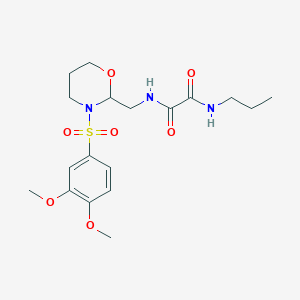

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

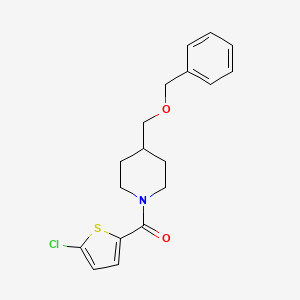

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an oxazinan ring, and methoxy groups . These functional groups could potentially give the compound unique chemical properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group, oxazinan ring, and methoxy groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the sulfonyl group might undergo reactions with nucleophiles, and the oxazinan ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and methoxy groups might affect its solubility, and the oxazinan ring might influence its stability .Applications De Recherche Scientifique

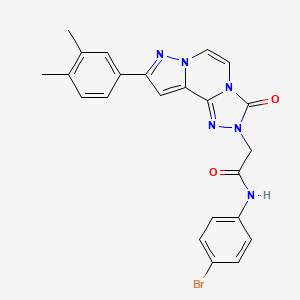

Cancer Research and Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition : Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, related to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide, have been synthesized and evaluated for their anticancer activity. Compounds in this category demonstrated significant cytotoxic effects on various cancer cell lines and were more active as VEGFR-2 inhibitors than dasatinib (Ghorab et al., 2016).

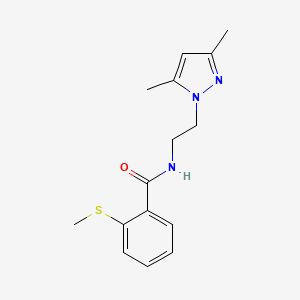

Synthetic Methodology in Organic Chemistry : The compound has been associated with novel synthetic approaches in organic chemistry. For instance, a novel one-pot synthesis approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related compounds has been developed, showcasing the versatility and applicability of these compounds in organic synthesis (Mamedov et al., 2016).

Protein Analysis and Detection : Research into water-soluble sulfo-3H-indocyanine dyes, which are structurally related to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide, has shown potential for protein derivatization followed by HPLC separation and fluorescence detection. This has implications for the detection and analysis of proteins, particularly in the context of identifying low abundance proteins (Qiao et al., 2009).

Insecticide Development : Related sulfonylurea compounds, sharing a common structural motif with N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide, have been used in the development of new insecticides, such as triflusulfuron methyl. These studies have provided insights into the metabolism and mode of action of such insecticides (Dietrich et al., 1995).

Oxidation Mechanisms in Organic Chemistry : The compound's structural relatives have been used to study oxidation mechanisms in organic chemistry, particularly in the context of sulfides. This research contributes to a deeper understanding of electrophilic oxidation processes (González-Núñez et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O7S/c1-4-8-19-17(22)18(23)20-12-16-21(9-5-10-28-16)29(24,25)13-6-7-14(26-2)15(11-13)27-3/h6-7,11,16H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPUVJAXYIFCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene](/img/structure/B2934946.png)

![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2934948.png)

![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2934954.png)

![(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2934957.png)

![2-[(4-Chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2934960.png)

![7-(2-Chlorophenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2934961.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934964.png)